![molecular formula C13H11N5O B111079 6-アミノ-3-メチル-4-(4-ピリジニル)-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリル CAS No. 106753-78-0](/img/structure/B111079.png)

6-アミノ-3-メチル-4-(4-ピリジニル)-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

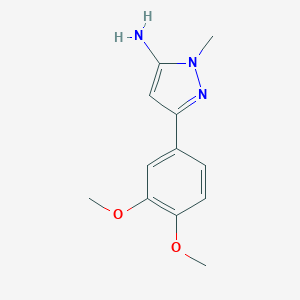

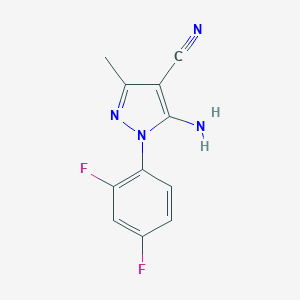

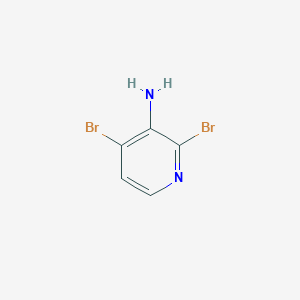

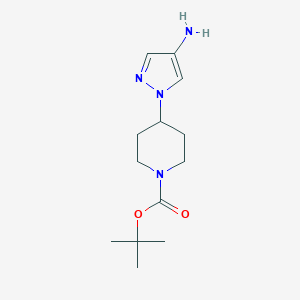

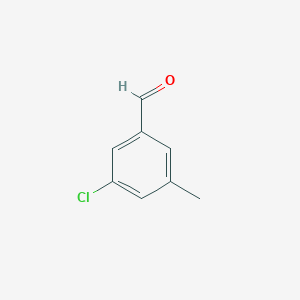

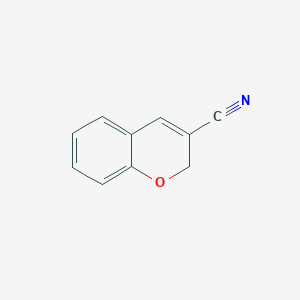

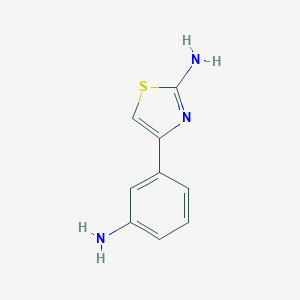

The compound 6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a synthetic analog of the biologically relevant 4H-pyran motif, which is a scaffold for various biologically important heterocyclic compounds. It is utilized in synthetic organic chemistry as a building block for the development of heterocyclic compounds .

Synthesis Analysis

Several methods have been developed for the synthesis of 6-amino-pyrano[2,3-c]pyrazole-5-carbonitriles. A facile synthesis using a one-pot four-component cyclocondensation in deep eutectic solvent (DES) has been reported, which avoids the use of toxic catalysts and solvents . Another green method involves a catalyst-free synthesis in aqueous medium, which is an environmentally friendly approach . Additionally, a catalyst-free grinding method has been developed, and the mechanistic pathway of this synthesis has been studied using density functional theory (DFT) . Ultrasound-promoted regioselective synthesis is another technique that has been reported to yield these compounds in short reaction times with good yields . A multicomponent one-pot protocol under the catalytic influence of nontoxic trisodium citrate dihydrate at ambient conditions has also been described .

Molecular Structure Analysis

The molecular structure of 6-amino-pyrano[2,3-c]pyrazole-5-carbonitriles has been investigated using various spectroscopic methods, including FT-IR and NMR. Computational studies using DFT have been performed to optimize the structure and to compare with experimental data. These studies have allowed for a firm assignment of the observed bands and the confirmation of the molecular structure .

Chemical Reactions Analysis

The compound has been used as a precursor in various chemical reactions. For instance, it has been reacted with phosphorus sulfide in boiling pyridine to form [1,2]oxaphosphinino[6,5-c]pyrazoles, with the structure of the products confirmed by 2D NMR spectroscopy and X-ray analysis . Other reactions include the synthesis of oxopyrazolinylpyridines and related pyridopyrimidines and pyridotriazine .

Physical and Chemical Properties Analysis

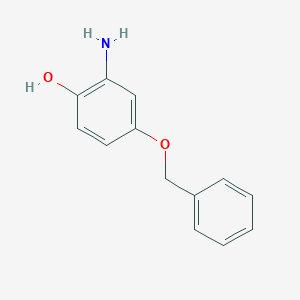

The physical and chemical properties of 6-amino-pyrano[2,3-c]pyrazole-5-carbonitriles are closely related to their synthesis and molecular structure. The compound's solubility, stability, and reactivity under different conditions are determined by its functional groups and molecular framework. The use of green chemistry principles in the synthesis of these compounds, such as aqueous media and catalyst-free conditions, indicates their potential for good solubility and low toxicity . The molecular docking study suggests the pharmaceutical importance of the compound, indicating its potential interaction with biological targets such as the multidrug resistance protein .

科学的研究の応用

結晶学および構造解析

この化合物は、X線結晶構造解析を用いて研究されてきた . 結晶中の分子の充填は、分子内および分子間水素結合の両方によって大きく影響される。 さらに、芳香族π–π相互作用は、[001]に沿って伝播する分子鎖を安定化させる .

合成および化学的性質

この化合物は、周囲条件下で、無毒のクエン酸三ナトリウム二水和物の優れた触媒作用の下、シンプルで、ストレートで、非常に効率的な多成分ワンポットプロトコルを用いて、環境に優しい方法で合成することができる . この合成プロセスの収率は約89%と報告されている .

薬理学的応用

この化合物の部分であるピラノ[2,3-c]ピラゾール部分は、数多くの生物学的効果を持つ薬理学的に有望なサブ構造とみなされている . これらには、抗癌剤 、抗菌剤 、抗炎症剤 、抗血管新生剤 、および軟体動物駆除活性

将来の方向性

The future directions for the study of “6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Additionally, more research could be conducted to understand their mechanism of action and potential applications in various fields .

作用機序

Target of Action

The primary target of this compound is the p38 MAP kinase . This kinase plays a crucial role in cellular responses to stress and inflammation. It is involved in cell differentiation, apoptosis, and autophagy .

Mode of Action

The compound interacts with its target, the p38 MAP kinase, by binding to both the ATP-binding pocket and the lipid-binding pocket . This dual binding mode could potentially enhance the compound’s inhibitory effect on the kinase .

Biochemical Pathways

The compound affects the p38 MAP kinase pathway, which is involved in cellular responses to stress and inflammation . By inhibiting the kinase, the compound could potentially disrupt these responses, leading to changes in cell differentiation, apoptosis, and autophagy .

Pharmacokinetics

The compound’s molecular properties, such as its molecular weight and logp value, suggest that it may have good bioavailability .

Result of Action

The compound’s action results in the inhibition of p38 MAP kinase, potentially disrupting cellular responses to stress and inflammation . This could lead to changes in cell differentiation, apoptosis, and autophagy . The compound has shown significant inhibitory activity in in silico studies .

特性

IUPAC Name |

6-amino-3-methyl-4-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O/c1-7-10-11(8-2-4-16-5-3-8)9(6-14)12(15)19-13(10)18-17-7/h2-5,11H,15H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSECTZQWGHOJHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。